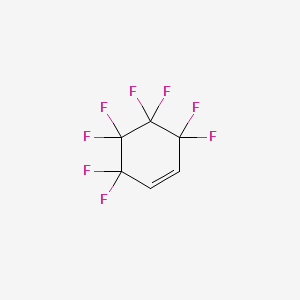
Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- is a fluorinated derivative of cyclohexene. This compound is characterized by the presence of eight fluorine atoms attached to the cyclohexene ring, making it highly fluorinated. Fluorinated compounds are known for their unique chemical properties, including high stability, low reactivity, and resistance to degradation. These properties make them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- can be synthesized through several methods. One common approach involves the fluorination of cyclohexene using fluorinating agents such as elemental fluorine (F2) or fluorine-containing compounds like sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination and to prevent over-fluorination or degradation of the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process may include steps such as purification and separation to obtain the desired product with high purity. Industrial production methods are designed to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclohexanone derivatives.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated fluorinated cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include fluorinated cyclohexanones, fluorinated cyclohexanes, and various substituted fluorinated cyclohexenes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Fluorinated compounds are often used in biological studies to investigate the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: The compound may be explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.
Industry: Fluorinated cyclohexenes are used in the production of specialty polymers, surfactants, and other industrial chemicals due to their unique properties.
Mecanismo De Acción
The mechanism of action of cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic structure and reactivity of the compound, influencing its behavior in chemical reactions and biological systems. The specific pathways and molecular targets depend on the context in which the compound is used, such as in catalysis or drug development.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene: The non-fluorinated parent compound, which is less stable and more reactive compared to its fluorinated derivative.
Cyclohexane, 1,2,3,4,5,6-hexafluoro-: A similar fluorinated compound with six fluorine atoms, which has different chemical properties and reactivity.
Cyclohexene, 3,3,4,4,5,5,6,6-octachloro-: A chlorinated analogue with different electronic and steric effects due to the presence of chlorine atoms.
Uniqueness
Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- is unique due to its high degree of fluorination, which imparts exceptional stability, low reactivity, and resistance to degradation. These properties make it particularly valuable in applications where chemical and thermal stability are crucial, such as in the development of advanced materials and pharmaceuticals.
Propiedades
Número CAS |
775-40-6 |
|---|---|
Fórmula molecular |
C6H2F8 |
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6-octafluorocyclohexene |
InChI |
InChI=1S/C6H2F8/c7-3(8)1-2-4(9,10)6(13,14)5(3,11)12/h1-2H |
Clave InChI |
JSIJIGNXOVSJFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(C(C(C1(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)
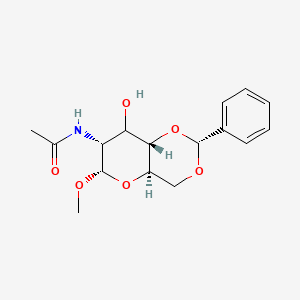
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
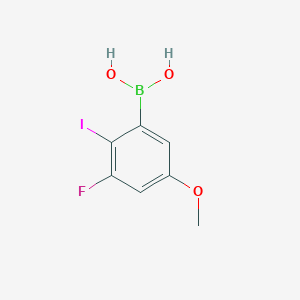
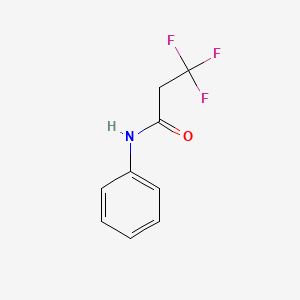

![(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester](/img/structure/B13410060.png)
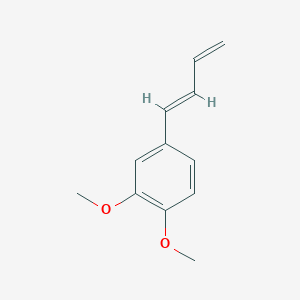
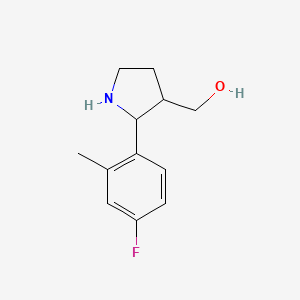
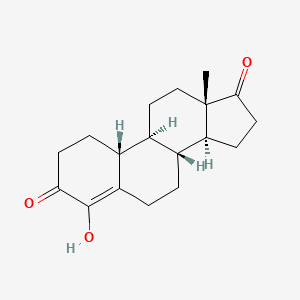

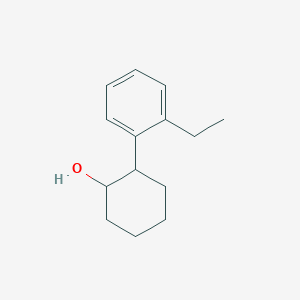
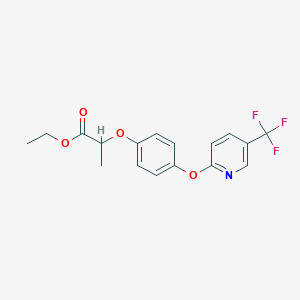
![(5As)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B13410097.png)
